

Application of 2-Methylbutyl Acetate in Flavor Reconstitution Studies

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Compound of Interest

Compound Name: 2-Methylbutyl acetate

Cat. No.: B145630

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Introduction

2-Methylbutyl acetate is a volatile ester recognized for its significant contribution to the characteristic aroma of many fruits, most notably apples and bananas.^{[1][2]} Its distinct fruity, sweet, and banana-like scent profile makes it a crucial component in the food and beverage industry for flavor and fragrance formulations. In flavor reconstitution studies, **2-methylbutyl acetate** is utilized to recreate authentic fruit aromas, understand the synergistic or antagonistic effects of different volatile compounds, and to conduct sensory analysis for product development and quality control. This ester is a key "impact compound," meaning it can significantly influence the overall flavor profile even at low concentrations. Furthermore, studies have shown that **2-methylbutyl acetate** can enhance the perception of other fruity notes, even when present at sub-threshold levels.^{[3][4]}

Data Presentation

The following tables summarize quantitative data regarding the olfactory threshold of **2-methylbutyl acetate** and its concentration in apple juice, providing a reference for its application in flavor reconstitution studies.

Table 1: Olfactory Threshold of (S)-2-Methylbutyl Acetate

Matrix	Olfactory Threshold (µg/L)
Dilute Alcohol Solution (12% v/v)	313[3][4]
Fruity Aromatic Reconstitution	1083[3][4]

Table 2: Concentration of **2-Methylbutyl Acetate** in Commercial Apple Juices

Sample Type	Mean Concentration (µg/L)	Median Concentration (µg/L)	Maximum Concentration (µg/L)
Apple Juices (n=15)	165	178	336

Data adapted from a study on the evaluation of aroma restoration in commercial apple juices.

Experimental Protocols

Protocol for Quantitative Analysis of 2-Methylbutyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of **2-methylbutyl acetate** in a liquid matrix, such as a reconstituted flavor model or fruit juice.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

- Transfer 5 mL of the liquid sample into a 20 mL headspace vial.
- Add a known amount of an appropriate internal standard (e.g., **2-methylbutyl acetate-d3**) to each sample for accurate quantification.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace.
- Immediately seal the vial with a PTFE/silicone septum.

- Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatile compounds in the headspace.
- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Injector: Splitless mode, 250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-350.

c. Data Analysis

- Identify **2-methylbutyl acetate** based on its retention time and mass spectrum by comparing it to a known standard and the NIST library.

- Quantify the concentration of **2-methylbutyl acetate** by creating a calibration curve using standard solutions of known concentrations and the internal standard.

Protocol for Sensory Evaluation of Reconstituted Flavor Models

This protocol describes a method for assessing the sensory impact of **2-methylbutyl acetate** in a reconstituted flavor base.

a. Panelist Selection and Training

- Recruit 10-15 panelists with prior experience in sensory evaluation of food and beverages.
- Conduct training sessions to familiarize panelists with the specific aroma attributes to be evaluated (e.g., "fruity," "banana-like," "sweet," "overall apple aroma"). Provide reference standards for each attribute.

b. Sample Preparation

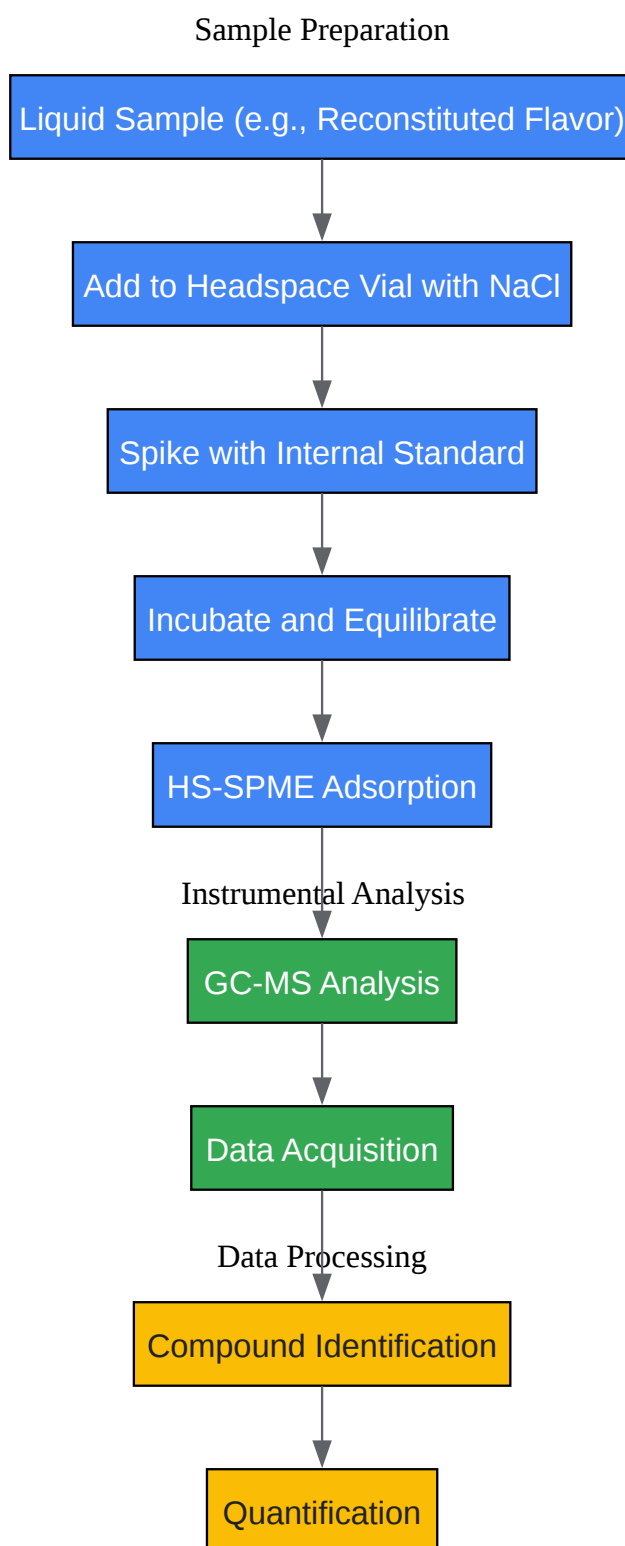
- Prepare a base solution for the flavor reconstitution. For an apple flavor model, this could be a solution of sugars (e.g., fructose, sucrose) and acids (e.g., malic acid) in deionized water, at concentrations representative of apple juice.
- Prepare a stock solution of **2-methylbutyl acetate** in ethanol.
- Create a series of test samples by spiking the base solution with different concentrations of **2-methylbutyl acetate**. Include a control sample with no added **2-methylbutyl acetate**.

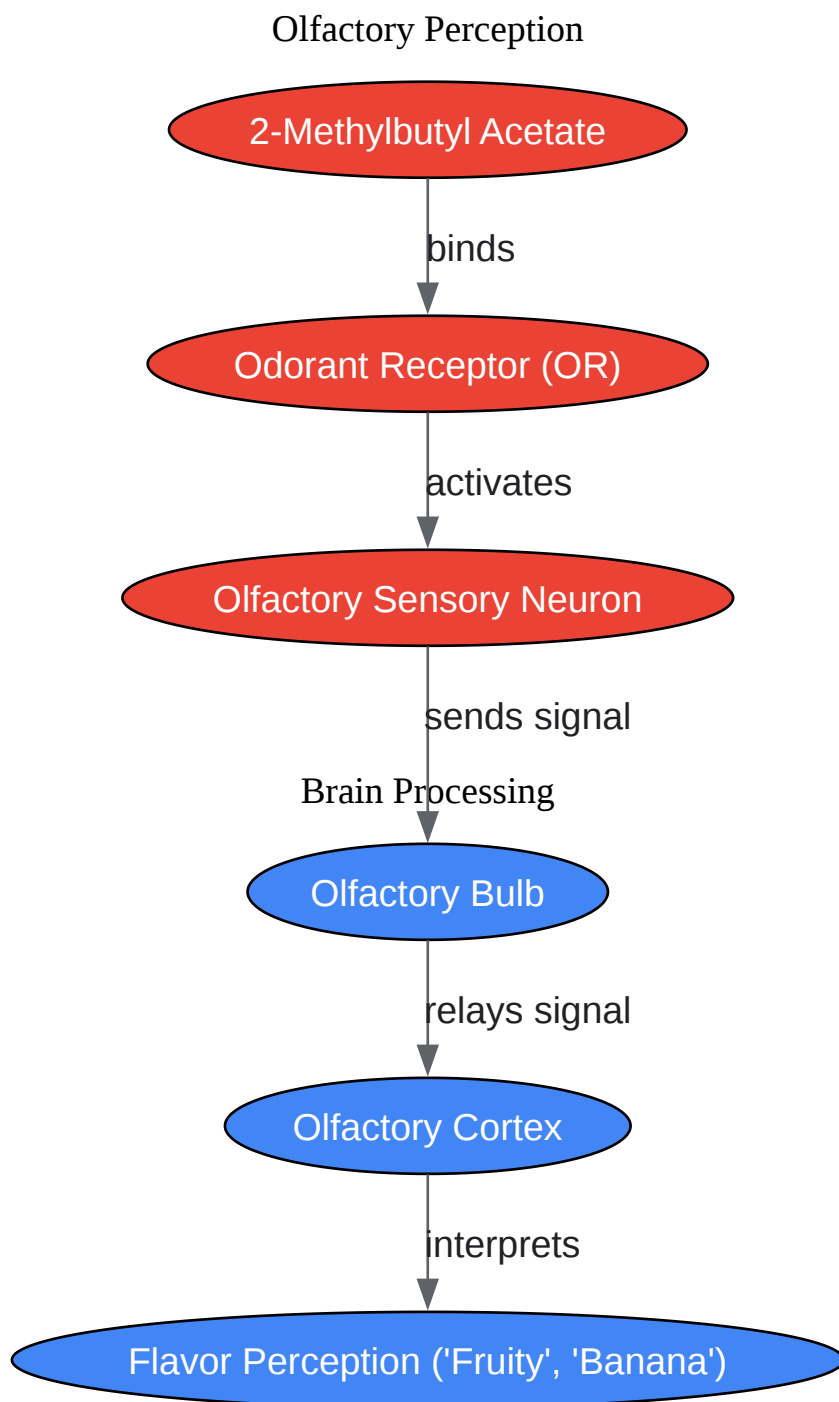
c. Sensory Evaluation Procedure (Quantitative Descriptive Analysis - QDA)

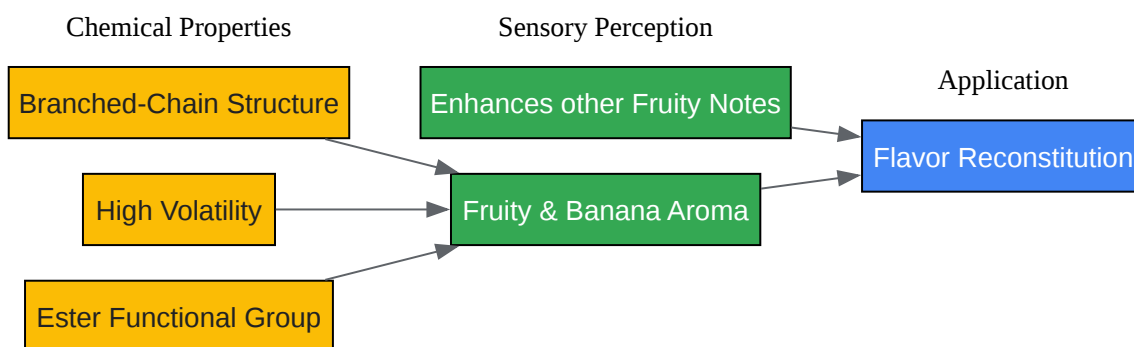
- Present the samples to the panelists in a randomized order in a sensory evaluation booth under controlled lighting and temperature.
- Provide panelists with unsalted crackers and water to cleanse their palate between samples.
- Ask panelists to rate the intensity of each predefined aroma attribute on a line scale (e.g., a 15-cm line scale anchored with "low intensity" and "high intensity").

- Collect and analyze the data statistically (e.g., using ANOVA) to determine the effect of **2-methylbutyl acetate** concentration on the perception of each sensory attribute.

Visualizations







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